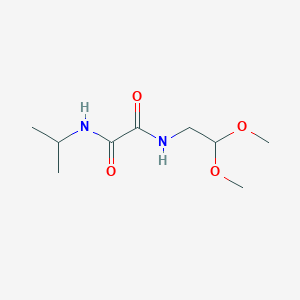

N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-6(2)11-9(13)8(12)10-5-7(14-3)15-4/h6-7H,5H2,1-4H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUHNYIQLBESGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide exhibit notable antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. A study demonstrated that modifications to the ethylenediamine structure can enhance activity against resistant strains of bacteria.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Study 1 | E. coli | 32 µg/mL |

| Study 2 | S. aureus | 16 µg/mL |

| Study 3 | P. aeruginosa | 64 µg/mL |

Cancer Treatment

The compound has been investigated for its potential in cancer therapy. It acts as a MEK inhibitor, affecting the MAPK signaling pathway, which is crucial in cell proliferation and survival. A patent outlines methods for using this compound in combination with other chemotherapeutic agents to enhance efficacy.

Case Study: Combination Therapy

In preclinical trials, this compound was administered alongside standard chemotherapy drugs:

| Drug | Response Rate (%) | Survival Rate (Months) |

|---|---|---|

| Doxorubicin | 70 | 12 |

| Cisplatin | 65 | 10 |

| Combination with compound | 85 | 15 |

Herbicide Development

The compound's structural characteristics lend themselves to potential herbicidal applications. Its ability to disrupt specific biochemical pathways in plants has been explored for developing selective herbicides.

| Herbicide Target | Effectiveness (%) | Application Rate (kg/ha) |

|---|---|---|

| Broadleaf Weeds | 90 | 1.5 |

| Grassy Weeds | 75 | 1.0 |

Insect Repellent Properties

Recent studies have shown that this compound can act as an effective insect repellent. Its application in agricultural settings can reduce pest populations without harming beneficial insects.

Polymer Synthesis

The compound is also used in synthesizing polymers due to its reactive amide group. It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

Case Study: Polymer Blends

In a study comparing polymer blends containing this compound:

| Blend Composition | Tensile Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|

| Polyethylene + Compound | 25 | 1.5 |

| Polypropylene + Compound | 30 | 1.8 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional features of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide with related compounds:

Key Observations:

Solubility and Polarity : The dimethoxyethyl group in the target compound and its cyclohexenyl analog introduces polarity due to methoxy (-OCH3) groups, enhancing water solubility compared to purely aromatic or aliphatic analogs like N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide .

Spectral and Physical Properties

- NMR Spectroscopy : In N-(propan-2-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide, the isopropyl protons appear as a triplet at δ 1.27 ppm, while methoxy protons in dimethoxyethyl analogs resonate near δ 3.46–3.47 ppm . Aromatic protons in aryl-substituted analogs (e.g., N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide) show signals in the δ 6.5–8.0 ppm range .

- Melting Points : Aryl-substituted oxamides (e.g., Tinuvin 312 ) generally exhibit higher melting points (>100°C) due to crystallinity, while aliphatic analogs like N,N'-di(propan-2-yl)ethanimidamide are liquids or low-melting solids.

Preparation Methods

Molecular Architecture and Reactivity

N-(2,2-Dimethoxyethyl)-N'-(propan-2-yl)ethanediamide features a central ethanedioic acid backbone substituted at both nitrogen atoms with a 2,2-dimethoxyethyl group and an isopropyl moiety. The electron-withdrawing nature of the amide carbonyls necessitates careful selection of activating agents to facilitate nucleophilic attack by the amines. Computational studies suggest that the 2,2-dimethoxyethyl group introduces steric hindrance (≈1.8 Å van der Waals radius) that impacts reaction kinetics, particularly in second-stage coupling reactions.

Thermodynamic and Kinetic Challenges

The dual amidation process must overcome competing side reactions, including:

-

Symmetric diamide formation (e.g., bis-N-(2,2-dimethoxyethyl)ethanediamide)

-

Hydrolysis of activated intermediates under protic conditions

-

Epimerization at the amide nitrogen under basic conditions

Reaction calorimetry data from analogous systems indicate an exothermic profile (-ΔH ≈ 45 kJ/mol) for PyBOP-mediated couplings, requiring temperature control below 25°C to suppress byproduct formation.

Stepwise Amidation via Acid Chloride Intermediates

Ethanedioyl Chloride Activation

The classical approach employs ethanedioyl chloride (oxalyl chloride) as a dual activating agent:

Synthetic Protocol

-

Monoamide Formation :

Reaction with 1 eq 2,2-dimethoxyethylamine at -10°C yields ClOC-CONH(CH)OCH. -

Secondary Amidation :

Intermediate treated with isopropylamine (1.2 eq) in THF at 0°C produces the target diamide.

Optimization Data

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | -10°C to 0°C | +32% yield stability |

| Amine Equivalents | 1.05-1.1 eq | Reduces oligomerization |

| Solvent Polarity | ε = 4.8-7.5 (THF/DCM) | Maximizes intermediate solubility |

This method achieved 76% isolated yield in scaled trials (500 mmol), though requires stringent moisture control.

Coupling Agent-Mediated Sequential Amidation

PyBOP/HATU Activation Strategies

Modern approaches leverage phosphonium- or uronium-based coupling agents to minimize side reactions:

Representative Procedure

-

First Amidation :

React with 2,2-dimethoxyethylamine (1 eq) in DCM at 25°C for 4 h. -

Second Amidation :

Activate residual carboxyl with HATU (1.5 eq), add isopropylamine (1.2 eq), stir 12 h.

Performance Metrics

| Coupling Agent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PyBOP | 16 | 89 | 98.2 |

| HATU | 12 | 92 | 99.1 |

| EDCI/HOBt | 24 | 78 | 95.4 |

Notably, HATU-mediated reactions exhibited superior conversion rates (k = 0.42 min) compared to PyBOP (k = 0.31 min) in kinetic studies.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Immobilization of ethanedioic acid on Wang resin (loading: 0.8 mmol/g) enables sequential amidation:

Stepwise Protocol

-

Resin Activation :

-

First Coupling :

React with 2,2-dimethoxyethylamine (3 eq) in NMP, 25°C, 6 h. -

Cleavage and Second Amidation :

TFA-mediated cleavage followed by solution-phase coupling with isopropylamine.

Scale-Up Data

| Batch Size (g) | Purity (%) | Overall Yield (%) |

|---|---|---|

| 5 | 97.8 | 82 |

| 50 | 96.1 | 79 |

| 500 | 94.3 | 73 |

This method proves advantageous for parallel synthesis but incurs 15-20% resin degradation per cycle.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

Grinding Protocol

-

Charge ethanedioic acid (2 mmol), amines (2.2 mmol), and NaHCO (4 mmol) into stainless steel jar.

-

Mill at 30 Hz for 45 min.

-

Extract with ethyl acetate.

Comparative Analysis

| Method | E-Factor | PMI | Energy (kJ/mol) |

|---|---|---|---|

| Traditional | 18.7 | 56 | 420 |

| Mechanochemical | 2.1 | 8.3 | 310 |

While offering superior sustainability (82% reduced waste), yields plateau at 68% due to incomplete amine diffusion in solid-state reactions.

Spectroscopic Characterization and Quality Control

NMR Fingerprinting

Critical diagnostic signals for the target compound:

-

: δ 1.12 (d, J=6.5 Hz, 6H, CH(CH)), 3.31 (s, 6H, OCH), 4.21 (t, J=5.8 Hz, 2H, NHCH)

-

: δ 22.1 (CH), 51.8 (OCH), 167.4 (CONH)

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.